Cas no 131970-79-1 (1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester)

1H-Pyrrole-3,4-dicarboxylic acid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester is a specialized pyrrole-based derivative with a hexanediyl linker, offering structural versatility for applications in organic synthesis and material science. The compound features tetraethyl ester groups, enhancing solubility in organic solvents, while the dimethyl-substituted pyrrole rings contribute to stability and tailored reactivity. Its extended alkyl chain facilitates incorporation into polymeric or supramolecular systems, making it suitable for designing functional materials. The esterified carboxyl groups allow further derivatization, enabling precise modifications for targeted applications. This compound is particularly valuable in advanced research settings requiring customizable intermediates with controlled steric and electronic properties.
1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester structure
131970-79-1 structure
Product name:1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester
CAS No:131970-79-1
MF:C30H44N2O8
Molecular Weight:560.67896
CID:102225
PubChem ID:24868755

1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester 化学的及び物理的性質

名前と識別子

    • diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
    • Tetraethyl 1,1 inverted exclamation marka-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
    • Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
    • tetraethyl 1,1'-hexane-1,6-diylbis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
    • 2,5-diMethyl-1H- iMinazole-4-forMaldehyde
    • tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-
    • TETRAETHYL 1,1'-HEXAMETHYLENEBIS(2,5-DIM ETHYL-1H-PYRROLE-3,4-DI-CO2-), 98%
    • Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
    • DTXSID70392868
    • J-006097
    • Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), 98%
    • 131970-79-1
    • TETRAETHYL 1,1/'-HEXAMETHYLENEBIS(2,5-DIMETHYL-1H-PYRROLE-3,4-DICARBOXYLATE)
    • 1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester
    • MDL: MFCD00274282
    • インチ: InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3
    • InChIKey: SSSFVNZAQRAFEX-UHFFFAOYSA-N
    • SMILES: CCOC(C1=C(C)N(CCCCCCN2C(C)=C(C(OCC)=O)C(C(OCC)=O)=C2C)C(C)=C1C(OCC)=O)=O

計算された属性

  • 精确分子量: 560.31000
  • 同位素质量: 560.31
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 40
  • 回転可能化学結合数: 19
  • 複雑さ: 724
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115A^2
  • 互变异构体数量: 何もない
  • XLogP3: 4.9
  • Surface Charge: 0

じっけんとくせい

  • 密度みつど: 1.15
  • ゆうかいてん: 158-162 °C (lit.)
  • Boiling Point: 622.8°Cat760mmHg
  • フラッシュポイント: 330.5°C
  • Refractive Index: 1.532
  • PSA: 115.06000
  • LogP: 5.49060

1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-229404-1 g
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate),
131970-79-1
1g
¥241.00 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01551-5g
1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester
131970-79-1
5g
¥2328.0 2021-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-229404-1g
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate),
131970-79-1
1g
¥241.00 2023-09-05

1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester 関連文献

1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl esterに関する追加情報

Research Brief on 1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester (CAS: 131970-79-1)

In recent years, the compound 1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester (CAS: 131970-79-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrrole-based structure and ester functionalities, has shown promising potential in various applications, including drug development, material science, and bioorganic chemistry. The following research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview of its current research landscape.

The primary focus of recent studies has been on elucidating the synthetic pathways and chemical properties of 131970-79-1. Researchers have developed novel methodologies to optimize its synthesis, ensuring higher yields and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a streamlined synthetic route using palladium-catalyzed cross-coupling reactions, which significantly reduced the number of steps and improved the overall efficiency of the process. This advancement is critical for scaling up production for potential industrial applications.

Beyond its synthetic aspects, the biological activity of 131970-79-1 has been a subject of intense investigation. Preliminary in vitro studies have revealed its potential as an inhibitor of specific enzymatic pathways, particularly those involved in inflammatory responses. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting its utility as a lead compound for developing anti-inflammatory drugs. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic and toxicological profiles.

Another promising avenue of research involves the application of 131970-79-1 in material science. Its pyrrole core and ester groups make it a versatile building block for designing functional materials. A 2022 publication in Advanced Materials reported its incorporation into polymeric matrices, resulting in materials with enhanced thermal stability and mechanical properties. These findings open new possibilities for its use in coatings, adhesives, and other high-performance materials.

Despite these advancements, challenges remain in the research and development of 131970-79-1. One major hurdle is the limited availability of comprehensive toxicological data, which is essential for its potential use in pharmaceuticals. Additionally, the scalability of its synthesis and cost-effectiveness are areas that require further optimization. Collaborative efforts between academia and industry will be crucial to address these challenges and unlock the full potential of this compound.

In conclusion, 1H-Pyrrole-3,4-dicarboxylicacid, 1,1'-(1,6-hexanediyl)bis[2,5-dimethyl-, 3,3',4,4'-tetraethyl ester (CAS: 131970-79-1) represents a multifaceted compound with significant promise across multiple disciplines. Continued research efforts are needed to fully explore its biological activities, material applications, and industrial scalability. As the scientific community delves deeper into its properties and potential, this compound is poised to make meaningful contributions to the fields of chemical biology and pharmaceutical sciences.

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